Cas no 856160-67-3 (6-Ethylpyrimidin-4-amine)

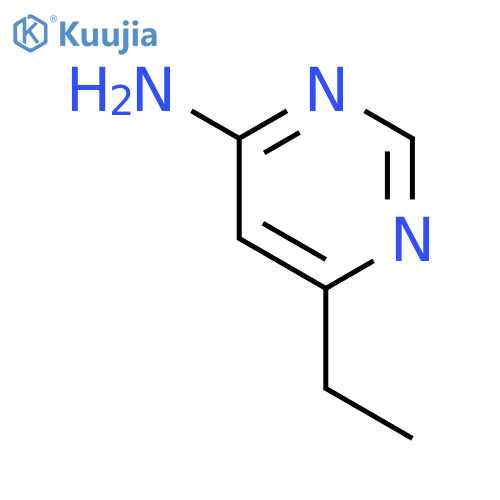

6-Ethylpyrimidin-4-amine structure

商品名:6-Ethylpyrimidin-4-amine

6-Ethylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 6-Ethylpyrimidin-4-amine

- 4-amino-6-ethyl-pyrimidine

- 6-Aethyl-pyrimidin-4-ylamin

- 6-ETHYL-4-PYRIMIDINAMINE

- 6-ethyl-pyrimidin-4-ylamine

- DTXSID20619971

- CS-0225064

- MFCD09909798

- UOMLWNRTYQTWFT-UHFFFAOYSA-N

- SCHEMBL792959

- BS-36118

- 856160-67-3

- Z798339040

- F1967-2684

- AB54955

- EN300-1225182

- AKOS010483749

- FT-0700625

- 6-ethylpyrimidin-4-ylamine

-

- MDL: MFCD09909798

- インチ: InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9)

- InChIKey: UOMLWNRTYQTWFT-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=N)NC=N1

計算された属性

- せいみつぶんしりょう: 123.08000

- どういたいしつりょう: 123.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 84.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 260.1±20.0 °C at 760 mmHg

- フラッシュポイント: 135.0±9.0 °C

- PSA: 51.80000

- LogP: 1.20240

- じょうきあつ: 0.0±0.5 mmHg at 25°C

6-Ethylpyrimidin-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Ethylpyrimidin-4-amine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Ethylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB266950-250 mg |

6-Ethyl-4-pyrimidinamine |

856160-67-3 | 250mg |

€219.30 | 2023-04-26 | ||

| abcr | AB266950-1 g |

6-Ethyl-4-pyrimidinamine |

856160-67-3 | 1g |

€367.20 | 2023-04-26 | ||

| Enamine | EN300-1225182-1.0g |

6-ethylpyrimidin-4-amine |

856160-67-3 | 95% | 1g |

$245.0 | 2023-05-03 | |

| Life Chemicals | F1967-2684-5g |

6-ethylpyrimidin-4-amine |

856160-67-3 | 95%+ | 5g |

$735.0 | 2023-11-21 | |

| Enamine | EN300-1225182-0.5g |

6-ethylpyrimidin-4-amine |

856160-67-3 | 95% | 0.5g |

$191.0 | 2023-05-03 | |

| Life Chemicals | F1967-2684-0.5g |

6-ethylpyrimidin-4-amine |

856160-67-3 | 95%+ | 0.5g |

$223.0 | 2023-11-21 | |

| TRC | B439588-50mg |

6-ethylpyrimidin-4-amine |

856160-67-3 | 50mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-1225182-2.5g |

6-ethylpyrimidin-4-amine |

856160-67-3 | 95% | 2.5g |

$437.0 | 2023-05-03 | |

| Chemenu | CM123959-10g |

6-ethylpyrimidin-4-amine |

856160-67-3 | 95% | 10g |

$978 | 2021-08-05 | |

| Life Chemicals | F1967-2684-10g |

6-ethylpyrimidin-4-amine |

856160-67-3 | 95%+ | 10g |

$1345.0 | 2023-11-21 |

6-Ethylpyrimidin-4-amine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

856160-67-3 (6-Ethylpyrimidin-4-amine) 関連製品

- 514854-12-7(6-Ethylpyrimidine-2,4-diamine)

- 3435-27-6(6-tert-butylpyrimidin-4-amine)

- 1159818-06-0(6-(propan-2-yl)pyrimidin-4-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 55290-64-7(Dimethipin)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:856160-67-3)6-Ethylpyrimidin-4-amine

清らかである:99%

はかる:1g

価格 ($):175.0